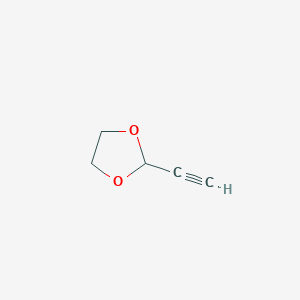

2-Ethynyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

18938-38-0 |

|---|---|

Molecular Formula |

C5H6O2 |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

2-ethynyl-1,3-dioxolane |

InChI |

InChI=1S/C5H6O2/c1-2-5-6-3-4-7-5/h1,5H,3-4H2 |

InChI Key |

HNDSRQBMXGQWTD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1OCCO1 |

Origin of Product |

United States |

Foundational & Exploratory

2-Ethynyl-1,3-dioxolane CAS 18938-38-0 properties

CAS: 18938-38-0 Formula: C₅H₆O₂ Molecular Weight: 98.10 g/mol [1]

Executive Summary: The Masked Electrophile

In the architecture of complex organic synthesis, 2-ethynyl-1,3-dioxolane serves a critical function as a "masked" propiolaldehyde (propargyl aldehyde). Free propiolaldehyde is volatile, lachrymatory, and prone to explosive polymerization. By protecting the aldehyde functionality within a stable 1,3-dioxolane ring, researchers can exploit the terminal alkyne for C-C bond formation (e.g., Sonogashira coupling, Click chemistry) without compromising the sensitive carbonyl group.

This guide details the physicochemical profile, synthesis, and application of this reagent, emphasizing its role in modular drug discovery and heterocycle formation.

Physicochemical Profile

Data Integrity Note: While the diethyl acetal analog (3,3-diethoxy-1-propyne) is widely characterized, experimental physical constants for the cyclic 2-ethynyl-1,3-dioxolane are less frequently reported in open literature.[1] The values below represent a consensus of computed and available experimental data.

| Property | Value | Notes |

| Physical State | Colorless Liquid | Mobile liquid at RT.[1][2][3][4] |

| Boiling Point | ~148°C (760 mmHg) | Predicted/Computed.[1] Analogous diethyl acetal boils at 139°C. |

| Density | 1.06 ± 0.1 g/cm³ | Predicted.[1] Denser than diethyl ether.[1] |

| Solubility | Organic Solvents | Miscible with DCM, THF, EtOAc, Toluene. |

| Stability | Acid-Sensitive | Stable to base/nucleophiles; hydrolyzes in aqueous acid.[1] |

| Flash Point | ~44°C | Estimated.[1] Flammable liquid classification. |

Synthetic Utility & Mechanism[3][5][6]

The strategic value of 2-ethynyl-1,3-dioxolane lies in its bifunctionality . It possesses a nucleophilic terminus (the alkyne proton, pKa ~25) and an electrophilic latent terminus (the acetal).

The Protection Logic

Direct use of propiolaldehyde in organometallic reactions is hazardous due to the incompatibility of the aldehyde with basic/nucleophilic catalysts. The dioxolane ring locks the carbonyl in an

Figure 1: The workflow converts a highly reactive electrophile into a stable nucleophile, allowing modular attachment before revealing the aldehyde.

Experimental Protocols

Synthesis of 2-Ethynyl-1,3-Dioxolane (Transacetalization Route)

Rationale: Direct condensation of propiolaldehyde is dangerous.[1] The preferred route involves transacetalization of the commercially available 3,3-diethoxy-1-propyne.[1]

Reagents:

-

3,3-Diethoxy-1-propyne (1.0 equiv)[1]

-

Ethylene Glycol (1.2 equiv)

-

p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

-

Solvent: Benzene or Toluene (anhydrous)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 3,3-diethoxy-1-propyne (e.g., 10 mmol) and ethylene glycol (12 mmol) to the flask. Dissolve in benzene (30 mL).

-

Catalysis: Add pTsOH monohydrate (0.5 mmol).

-

Reflux: Heat the mixture to reflux. The reaction is driven by the azeotropic removal of ethanol (and benzene). Monitor the trap.

-

Workup: Once the theoretical amount of ethanol/azeotrope is removed (approx 2-4 hours), cool to room temperature.

-

Neutralization: Add solid NaHCO₃ to quench the acid catalyst. Filter the mixture.

-

Purification: Concentrate the filtrate under reduced pressure. Distill the residue (vacuum distillation recommended due to thermal sensitivity) to obtain the pure dioxolane.[1]

Application: Sonogashira Coupling

Rationale: This protocol couples the alkyne to an aryl halide, installing a 3-carbon aldehyde precursor.[1]

Reagents:

-

Aryl Iodide (1.0 equiv)

-

2-Ethynyl-1,3-dioxolane (1.2 equiv)[1]

-

Pd(PPh₃)₂Cl₂ (0.02 equiv)

-

CuI (0.01 equiv)

-

Base: Et₃N or Diisopropylamine (3.0 equiv)

-

Solvent: THF or DMF (degassed)

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Dissolution: Add the Aryl Iodide, Pd catalyst, and CuI. Dissolve in degassed THF.

-

Addition: Add the base followed by the dropwise addition of 2-ethynyl-1,3-dioxolane.

-

Reaction: Stir at Room Temperature for 4–12 hours. (Heating to 50°C may be required for aryl bromides).[1]

-

Monitoring: Monitor by TLC. The product will be less polar than the starting acetal but distinct from the aryl halide.

-

Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over MgSO₄.[1][5]

-

Deprotection (Optional): To reveal the aldehyde immediately, treat the crude oil with 1M HCl in THF (1:1) for 1 hour.

Figure 2: The Pd/Cu catalytic cycle.[1][6][7][8] Note that the dioxolane ring remains intact throughout this process.

Safety & Handling (E-E-A-T)

-

Terminal Alkyne Hazards: While the dioxolane group adds mass and stability, terminal alkynes can be energetically unstable. Do not distill to dryness.[1] Avoid contact with concentrated heavy metal salts (Ag, Hg) which can form explosive acetylides.[1]

-

Acid Sensitivity: The compound is an acetal.[1] Exposure to acidic moisture (even atmospheric humidity over time) can hydrolyze the ring, releasing propiolaldehyde. Store over activated molecular sieves or K₂CO₃ to maintain basicity.[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

References

-

PubChem. (n.d.).[1] 2-Ethynyl-1,3-dioxolane (Compound).[1] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]

-

Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

-

Organic Chemistry Portal. (n.d.).[1] Protection of Aldehydes as Acetals. Retrieved February 6, 2026, from [Link]

Sources

- 1. 2-Ethyl-1,3-dioxolane | C5H10O2 | CID 17381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. propionaldehyde diethyl acetal, 4744-08-5 [thegoodscentscompany.com]

- 3. CAS 10160-87-9: 3,3-Diethoxy-1-propyne | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scispace.com [scispace.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethynyl-1,3-dioxolane

Abstract

This technical guide provides a comprehensive overview of 2-Ethynyl-1,3-dioxolane, a heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis. Due to the absence of extensively reported experimental data for its boiling point and density, this document focuses on the foundational importance of the 1,3-dioxolane scaffold, its synthesis, and detailed, field-proven protocols for the precise experimental determination of these critical physicochemical properties. This guide is structured to empower researchers with the necessary knowledge to synthesize, characterize, and safely handle this compound, thereby facilitating its application in advanced scientific endeavors.

Introduction: The Significance of the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring is a prevalent structural motif in a multitude of biologically active compounds and serves as a cornerstone in synthetic organic chemistry.[1][2] Its primary role is often as a protecting group for aldehydes and ketones.[1] The formation of the cyclic acetal is a robust strategy to shield the carbonyl group from reacting with nucleophiles or under basic conditions, a common requirement in multi-step syntheses.[3] This stability, coupled with the ability to be readily deprotected under acidic conditions, makes the 1,3-dioxolane group an invaluable tool for synthetic chemists.[3]

Beyond its function as a protecting group, the 1,3-dioxolane scaffold is integral to the structure of numerous pharmaceutical agents, contributing to a wide spectrum of biological activities, including antifungal, antiviral, and antineoplastic properties.[1][2] The incorporation of an ethynyl group at the 2-position, as in 2-Ethynyl-1,3-dioxolane, introduces a reactive handle for further chemical transformations, such as click chemistry, Sonogashira coupling, and other reactions involving terminal alkynes. This functionalization dramatically expands its potential as a versatile building block in the synthesis of complex molecules for drug discovery and materials science.

Physicochemical and Molecular Properties

| Property | Value | Source |

| IUPAC Name | 2-ethynyl-1,3-dioxolane | PubChem |

| CAS Number | 18938-38-0 | PubChem |

| Molecular Formula | C₅H₆O₂ | PubChem |

| Molecular Weight | 98.10 g/mol | PubChem |

| Boiling Point | Not Experimentally Determined | - |

| Density | Not Experimentally Determined | - |

Synthesis of 2-Ethynyl-1,3-dioxolane

The synthesis of 2-Ethynyl-1,3-dioxolane is typically achieved through the acid-catalyzed acetalization of propargyl aldehyde (prop-2-ynal) with ethylene glycol.[3] This reaction is a classic example of carbonyl protection and is generally performed with a mechanism to remove water, which drives the equilibrium towards the product.[3]

Causality of Experimental Choices:

-

Acid Catalyst (e.g., p-Toluenesulfonic acid): The acid catalyst is essential to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

-

Solvent (e.g., Toluene) and Dean-Stark Apparatus: The reaction is reversible. Using a Dean-Stark apparatus with a solvent like toluene, which forms an azeotrope with water, allows for the continuous removal of the water byproduct, thus shifting the reaction equilibrium towards the formation of the desired acetal, maximizing the yield.[3]

Detailed Synthesis Protocol:

-

Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark trap and a reflux condenser. The flask is charged with a magnetic stir bar.

-

Reagent Addition: To the flask, add toluene, followed by ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).

-

Initiation of Reaction: Begin stirring and add propargyl aldehyde (1.0 equivalent) to the mixture.

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Work-up: Allow the reaction mixture to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 2-Ethynyl-1,3-dioxolane can then be purified by vacuum distillation.

Caption: Synthesis workflow for 2-Ethynyl-1,3-dioxolane.

Experimental Determination of Boiling Point

For novel or sparsely characterized compounds available in limited quantities, the micro-boiling point determination method is a highly effective and material-sparing technique.[4]

Principle of the Method:

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] In the micro-method, a small amount of liquid is heated in a tube containing an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the vapor of the liquid displaces all the air, and a steady stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn back into the capillary tube at the precise moment the external pressure equals the vapor pressure. This temperature is the boiling point.[4][6]

Detailed Protocol for Micro-Boiling Point Determination:

-

Sample Preparation: Attach a small test tube containing 0.5-1 mL of purified 2-Ethynyl-1,3-dioxolane to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.

-

Apparatus Assembly: Suspend the thermometer and test tube assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner or a hot air gun.[4] Heat at a rate that allows for a slow and steady temperature increase.

-

Observation: Observe the capillary tube. A stream of bubbles will emerge as the temperature rises. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6]

-

Validation: Repeat the measurement at least twice to ensure reproducibility. Record the atmospheric pressure at the time of the measurement, as boiling points are pressure-dependent.

Caption: Workflow for micro-boiling point determination.

Experimental Determination of Density

The density of a liquid is a fundamental physical property defined as its mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.[7]

Principle of the Method:

A pycnometer is a glass flask with a precisely known volume. By weighing the pycnometer empty, then filled with a reference liquid of known density (like deionized water), and finally filled with the sample liquid, the density of the sample can be calculated with high accuracy.[7][8] Temperature control is critical as density is temperature-dependent.

Detailed Protocol for Density Determination using a Pycnometer:

-

Calibration of Pycnometer Volume:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance (m₀).

-

Fill the pycnometer with deionized water that has been equilibrated to a known, constant temperature (e.g., 20°C). Insert the stopper, allowing excess water to exit through the capillary.

-

Carefully dry the exterior of the pycnometer and weigh it (m₁).

-

Calculate the mass of the water (m_water = m₁ - m₀).

-

Determine the precise volume of the pycnometer (V) using the known density of water (ρ_water) at that temperature: V = m_water / ρ_water.

-

-

Measurement of Sample Density:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with 2-Ethynyl-1,3-dioxolane, ensuring it is at the same temperature as the calibration.

-

Insert the stopper, dry the exterior, and weigh the filled pycnometer (m₂).

-

Calculate the mass of the sample (m_sample = m₂ - m₀).

-

-

Density Calculation:

-

Calculate the density of the sample (ρ_sample) using the calibrated volume: ρ_sample = m_sample / V.

-

-

Validation: Perform the measurement in triplicate and report the average density.

Caption: Workflow for density determination using a pycnometer.

Safety and Handling

Given the presence of a terminal alkyne, 2-Ethynyl-1,3-dioxolane should be handled with care. Acetylenic compounds can be energetic and pose specific hazards.[9][10] Dioxolanes are also typically flammable liquids.[11]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Ignition Sources: Keep away from open flames, sparks, and hot surfaces. The compound is likely flammable. Grounding of equipment may be necessary to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Handling Acetylenic Compounds: Avoid contact with certain metals (e.g., copper, silver, mercury) as acetylides can form, which may be explosive. Use glassware and stainless steel equipment.[12]

Conclusion

2-Ethynyl-1,3-dioxolane represents a valuable and versatile building block for professionals in drug development and chemical synthesis. While its fundamental physical properties like boiling point and density are not yet widely documented, this guide provides the necessary theoretical background and detailed, practical methodologies for their accurate determination. By adhering to the outlined protocols for synthesis, purification, characterization, and safe handling, researchers can confidently incorporate this promising intermediate into their synthetic strategies, paving the way for the discovery of novel therapeutics and advanced materials.

References

-

Wikipedia. (2023). Dioxolane. Retrieved from [Link]

-

Cimerman, Z., et al. (2000). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 5(3), 579-589. Available at: [Link]

-

Kourist, R., et al. (2022). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 15(1), e202101912. Available at: [Link]

-

PubChem. (n.d.). 2-Ethyl-1,3-dioxolane. Retrieved from [Link]

-

Cheméo. (n.d.). 1,3-Dioxolane, 2-ethyl-2-methyl-. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetylene. Retrieved from [Link]

-

University of Prešov. (n.d.). DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

-

ResearchGate. (2023). The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

InforMatele. (2026). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Retrieved from [Link]

-

YouTube. (2020). Oxygen and Acetylene Safety Precautions. Retrieved from [Link]

-

YouTube. (2019). Measure Density with a Pycnometer. Retrieved from [Link]

-

Air Products. (n.d.). Acetylene. Retrieved from [Link]

-

YouTube. (2020). How To Measure A Micro Boiling Point. Retrieved from [Link]

-

Hubei Sanli Fengxiang Technology Co., Ltd. (2023). The Role of Dioxolane. Retrieved from [Link]

-

Semantic Scholar. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

Health and Safety Executive. (2014). Safe use of Acetylene. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Leipzig. (n.d.). M5e “Density of Solids and Liquids (Pycnometer, Law of Archimedes)”. Retrieved from [Link]

-

HSSE World. (2021). Safe Handling of Acetylene Gas. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-2-methyl-1,3-dioxolane. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. chymist.com [chymist.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. nj.gov [nj.gov]

- 10. hse.gov.uk [hse.gov.uk]

- 11. Dioxolane - Wikipedia [en.wikipedia.org]

- 12. hsseworld.com [hsseworld.com]

Navigating Alkyne Chemistry: A Comparative Analysis of 2-Ethynyl-1,3-dioxolane and Propargyl Aldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the propargyl moiety is a cornerstone functional group, offering a gateway to a vast array of molecular architectures through reactions like click chemistry, Sonogashira couplings, and nucleophilic additions. Propargyl aldehyde (propynal), the simplest aldehyde bearing this group, is a potent bifunctional building block. However, its high reactivity, stemming from a conjugated system and an electrophilic aldehyde, presents significant challenges in stability and chemoselectivity.

This guide provides an in-depth technical analysis of propargyl aldehyde and its protected counterpart, 2-Ethynyl-1,3-dioxolane. We will explore the fundamental differences in their structure, stability, and reactivity. The core objective is to elucidate the strategic rationale behind employing the dioxolane-protected form, a decision crucial for the successful execution of complex multi-step syntheses, particularly in the demanding field of drug development. By understanding the causality behind these experimental choices, researchers can harness the full synthetic potential of the ethynyl group while mitigating the challenges posed by the reactive aldehyde.

I. Structural and Physicochemical Properties: A Tale of Two Functional Groups

The fundamental difference between 2-Ethynyl-1,3-dioxolane and propargyl aldehyde lies in the nature of the oxygen-containing functional group. Propargyl aldehyde possesses a free carbonyl group, whereas in 2-Ethynyl-1,3-dioxolane, this group is masked as a cyclic acetal. This seemingly simple structural change has profound implications for the molecule's physical properties, stability, and chemical behavior.

Table 1: Comparison of Physicochemical Properties

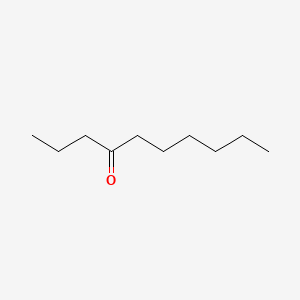

| Property | Propargyl Aldehyde | 2-Ethynyl-1,3-dioxolane |

| Structure |  |  |

| Molecular Formula | C₃H₂O | C₅H₆O₂ |

| Molecular Weight | 54.05 g/mol | 98.10 g/mol |

| Boiling Point | ~55-60 °C (decomposes) | ~138-140 °C |

| Key Functional Groups | Aldehyde, Terminal Alkyne | Cyclic Acetal, Terminal Alkyne |

| IUPAC Name | Prop-2-ynal | 2-ethynyl-1,3-dioxolane[1] |

| SMILES | C#CC=O | C#CC1OCCO1[1] |

The conversion of the planar, sp²-hybridized aldehyde carbonyl into a saturated, sp³-hybridized cyclic acetal eliminates the electrophilic nature of the carbonyl carbon. The 1,3-dioxolane ring is significantly more stable under neutral, basic, and nucleophilic conditions compared to the aldehyde it protects.[2][3] This enhanced stability is the primary reason for its use as a protecting group.

II. Synthesis and Handling: From Reactive Precursor to Stable Intermediate

Propargyl Aldehyde: The synthesis of propargyl aldehyde is typically achieved through the oxidation of propargyl alcohol. However, its high reactivity and tendency to polymerize make it difficult to handle and store for extended periods. It is often used immediately after preparation or generated in situ.

2-Ethynyl-1,3-dioxolane: This stable derivative is readily synthesized from propargyl aldehyde and ethylene glycol, typically under acidic catalysis with the removal of water to drive the reaction to completion.[4] This protection strategy transforms the volatile and unstable aldehyde into a distillable liquid with a significantly longer shelf life.

Caption: The reversible protection/deprotection cycle.

III. Comparative Reactivity: A Chemoselectivity Roadmap

The choice between these two reagents is dictated entirely by the desired reaction sequence and the compatibility of other functional groups present in the molecule.

Propargyl Aldehyde: The Bifunctional Workhorse

The reactivity of propargyl aldehyde is dominated by the electrophilic aldehyde. It readily undergoes:

-

Nucleophilic Addition: Reacts with Grignard reagents, organolithiums, and other nucleophiles at the carbonyl carbon.[5][6]

-

Reductions/Oxidations: The aldehyde can be easily reduced to an alcohol or oxidized to a carboxylic acid.

-

Instability: Prone to hydration, polymerization, and decomposition, especially under non-neutral conditions.

While the alkyne is also reactive, any reaction targeting the alkyne (e.g., Sonogashira coupling, deprotonation) must compete with the highly reactive aldehyde. This often leads to complex product mixtures and low yields.

2-Ethynyl-1,3-dioxolane: The Selective Alkyne Synthon

By masking the aldehyde as a stable acetal, the reactivity profile is completely altered. The 1,3-dioxolane ring is robust and unreactive towards a wide range of reagents, including:

-

Strong bases (e.g., n-BuLi, LDA)

-

Nucleophiles (e.g., Grignard reagents, organocuprates)

-

Hydride reducing agents (e.g., NaBH₄, LiAlH₄)

-

Organometallic coupling conditions (e.g., palladium catalysts)

This stability "unmasks" the reactivity of the terminal alkyne.[7] With the aldehyde protected, the terminal proton of the alkyne can be cleanly deprotonated to form an acetylide, which can then act as a nucleophile. Furthermore, the alkyne can participate in various metal-catalyzed cross-coupling reactions without interference.

Caption: A necessary workflow for selective alkyne functionalization.

IV. Applications in Drug Development and Complex Synthesis

The propargylamine moiety is a significant pharmacophore found in numerous drugs, highlighting the importance of propargyl-containing building blocks in medicinal chemistry.[8] The strategic use of 2-Ethynyl-1,3-dioxolane is a classic example of protecting group chemistry that enables the construction of complex molecular architectures.

Causality in Experimental Choice: A scientist would choose 2-Ethynyl-1,3-dioxolane over propargyl aldehyde when a planned synthetic step involves conditions that would adversely react with a free aldehyde. For example, in the synthesis of a complex natural product, if a key fragment contains a terminal alkyne that needs to be coupled via a Sonogashira reaction, any unprotected aldehyde in the molecule would likely not survive the basic conditions and the presence of the amine typically used in the reaction. By protecting the aldehyde as a dioxolane, the coupling reaction can proceed with high fidelity. The aldehyde can then be unmasked at a later, more appropriate stage of the synthesis.

The dioxolane ring itself can be a feature in bioactive molecules, potentially enhancing biological activity through hydrogen bonding interactions with target proteins.[9]

V. Experimental Protocols: A Self-Validating System

The successful application of this strategy relies on high-yielding protection and deprotection steps.

Protocol 1: Protection of Propargyl Aldehyde

(Formation of 2-Ethynyl-1,3-dioxolane)

-

Objective: To convert the reactive propargyl aldehyde into its stable cyclic acetal.

-

Methodology:

-

To a solution of propargyl aldehyde (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added ethylene glycol (1.1-1.5 eq).

-

A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.01-0.05 eq), is added to the mixture.[4]

-

The reaction is fitted with a Dean-Stark apparatus and heated to reflux to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

-

The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched with a mild base (e.g., saturated NaHCO₃ solution or triethylamine) to neutralize the acid catalyst.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-Ethynyl-1,3-dioxolane as a clear liquid.

-

-

Validation: The success of the protection is confirmed by the disappearance of the aldehyde proton signal (~9.2 ppm) and the appearance of the acetal proton signal (~5.5 ppm) in the ¹H NMR spectrum.

Protocol 2: Deprotection of 2-Ethynyl-1,3-dioxolane

(Regeneration of Propargyl Aldehyde)

-

Objective: To hydrolyze the acetal and regenerate the aldehyde functionality at the desired synthetic stage.

-

Methodology:

-

2-Ethynyl-1,3-dioxolane (1.0 eq) is dissolved in a mixture of a water-miscible solvent (e.g., acetone or tetrahydrofuran) and water.

-

A catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-TsOH) is added.[2][4]

-

The reaction is stirred at room temperature or gently heated, and the progress is monitored by TLC or GC-MS.

-

Once the starting material is consumed, the reaction is carefully neutralized with a base (e.g., saturated NaHCO₃ solution).

-

The product is typically extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated carefully under reduced pressure due to the volatility and instability of the product.

-

The regenerated propargyl aldehyde is often used immediately in the next step without extensive purification.

-

-

Validation: Successful deprotection is confirmed by the reappearance of the characteristic aldehyde proton signal in the ¹H NMR spectrum.

VI. Safety and Handling

Propargyl Aldehyde: This compound is highly reactive, flammable, and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses). Due to its instability, it should be stored under an inert atmosphere at low temperatures and for short periods.

2-Ethynyl-1,3-dioxolane: While significantly more stable, it is still a chemical that should be handled with care. According to GHS classifications, it may be harmful if swallowed.[1] Standard laboratory safety procedures should be followed.

Conclusion

The strategic distinction between 2-Ethynyl-1,3-dioxolane and propargyl aldehyde is a clear illustration of the power of protecting group chemistry in modern organic synthesis. While propargyl aldehyde is a valuable, bifunctional C3 building block, its utility is often hampered by the overwhelming reactivity of its aldehyde group. 2-Ethynyl-1,3-dioxolane serves as a stable, manageable, and chemoselective surrogate, allowing researchers to perform a wide range of transformations on the terminal alkyne without interference. The ability to mask and unmask the aldehyde functionality on demand provides a level of control that is indispensable for the efficient and successful synthesis of complex molecules, from natural products to novel pharmaceutical agents. Understanding this fundamental difference is key to designing robust and logical synthetic routes in any research and development setting.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Ethoxy-1,3-dioxolane in Pharmaceutical Intermediates.

- ChemicalBook. (2022). Synthesis of 1,3-Dioxolane.

- Ningbo Inno Pharmchem Co.,Ltd. (2024). Exploring the Properties and Applications of Propargyl Alcohol in Organic Synthesis.

- BenchChem. (2025). A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane.

- BenchChem. (2025). Comparative Reactivity of 2-Ethynyl-2-methyl-1,3-dioxolane: A Guide for Researchers.

- BenchChem. (2025). A Comparative Analysis of 2-(Thiophen-3-yl)-1,3-dioxolane and Other Aldehyde Protecting Groups for Researchers and Drug Developm.

- Serrano, E., et al. (2023). Propargylamine: an important moiety in drug discovery. PubMed.

- Ningbo Inno Pharmchem Co.,Ltd. (2026). The Chemical Reactivity and Synthesis of 2-(Chloromethyl)-1,3-dioxolane.

- Al-Ghorbani, M., et al. (2025). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). ResearchGate.

- Ferreira, F. P., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.

- Ferreira, F. P., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Schepmann, D., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI.

- PubChem. (n.d.). 2-Ethynyl-1,3-dioxolane.

Sources

- 1. 2-Ethynyl-1,3-dioxolane | C5H6O2 | CID 10975414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chemical Stability & Orthogonal Utility of Dioxolane-Protected Alkynes

Executive Summary

In complex organic synthesis and medicinal chemistry, the 1,3-dioxolane moiety serves as a critical "mask" for carbonyl groups (aldehydes and ketones), particularly in molecules containing highly reactive alkynyl functionalities. The chemical stability of dioxolane-protected alkynes—specifically alkynyl dioxolanes derived from alkynones—dictates the success of multi-step sequences involving organometallic coupling, nucleophilic substitution, and reduction.

This guide provides a rigorous analysis of the chemoselectivity profile of dioxolane-protected alkynes. It establishes the operational boundaries for retaining the protecting group while manipulating the alkyne, and conversely, protocols for deprotecting the carbonyl without compromising the alkyne integrity.

Structural Dynamics & Synthesis

The formation of a 1,3-dioxolane from an alkynone and ethylene glycol is a reversible, thermodynamic process driven by entropy and water removal.

Mechanistic Pathway

The reaction proceeds via acid-catalyzed nucleophilic attack of the diol on the carbonyl carbon. The stability of the resulting 5-membered ring is generally higher than acyclic acetals due to the chelate effect, though it introduces significant steric bulk proximal to the propargylic position.

Figure 1: Acid-catalyzed condensation pathway. Water removal is the rate-determining factor for high yield.

Optimized Synthesis Protocol

Reagents: Alkynone (1.0 equiv), Ethylene Glycol (5.0 equiv), p-Toluenesulfonic acid (pTSA, 0.05 equiv). Solvent: Toluene (anhydrous).

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the trap.

-

Completion: Reaction typically reaches equilibrium within 4–12 hours.

-

Workup: Quench with saturated NaHCO3 (aq) to neutralize pTSA before concentration to prevent acid-catalyzed hydrolysis during evaporation.

Chemoselectivity & Stability Profile[1][2]

The utility of the dioxolane group lies in its bimodal stability : it is exceptionally robust against bases and nucleophiles but highly labile to acids.

Stability Matrix

| Condition Type | Reagent Class | Stability Status | Mechanistic Insight |

| Bases | Alkyl Lithiums ( | High | The acetal carbon lacks acidic protons; allows terminal alkyne lithiation. |

| Bases | Amide Bases (LDA, LiHMDS) | High | Stable up to ambient temperatures; ideal for enolate chemistry elsewhere. |

| Nucleophiles | Grignard Reagents ( | High | The dioxolane oxygen lone pairs do not sufficiently activate the ring for cleavage. |

| Reductants | Hydrides ( | High | Stable.[1] However, Lewis acidic hydrides (e.g., DIBAL-H) may cause ring opening at high temps. |

| Oxidants | Jones Reagent, PCC | Moderate | Stable to mild oxidation.[1] Strong acidic oxidants can hydrolyze the acetal in situ. |

| Acids | Aqueous Mineral Acids ( | Unstable | Rapid hydrolysis to the parent ketone. |

| Acids | Lewis Acids ( | Unstable | Coordinates to oxygen, promoting ring opening or transacetalization. |

Critical Warning: The Propargylic Effect

In alkynyl dioxolanes, the proximity of the alkyne (

Orthogonal Functionalization

The primary application of dioxolane-protected alkynes is to allow modification of the alkyne terminus (or the carbon skeleton) without affecting the carbonyl oxidation state.

Workflow: Sonogashira Coupling

The dioxolane group tolerates the basic amines (Et3N, Piperidine) and Pd(0)/Cu(I) catalysts required for Sonogashira coupling.

Figure 2: Orthogonal workflow demonstrating C-C bond formation on the alkyne while preserving the ketone mask.

C-Alkylation via Lithiation

-

Cooling: Dissolve dioxolane-alkyne in THF; cool to -78°C.

-

Deprotonation: Add

-BuLi (1.05 equiv). The dioxolane ring survives this strong base. -

Electrophile: Add alkyl halide (

). -

Result: Successful alkylation of the alkyne. The dioxolane prevents nucleophilic attack at the ketone carbon (which would occur if unprotected).

Deprotection Protocols

Restoring the carbonyl functionality requires controlled acidic hydrolysis. The choice of method depends on the solubility of the substrate and the sensitivity of the alkyne.

Method A: Transacetalization (Mildest)

Best for substrates sensitive to aqueous acid.

-

Reagents: PPTS (Pyridinium p-toluenesulfonate, 0.1 equiv), Acetone (solvent/reactant), Water (trace).

-

Mechanism: Acetone acts as a "sacrificial" carbonyl acceptor, driving the equilibrium toward the 2,2-dimethyl-1,3-dioxolane byproduct and releasing the target ketone.

-

Procedure: Reflux the substrate in wet acetone with PPTS for 2-4 hours.

Method B: Aqueous Acid Hydrolysis (Standard)

Best for robust substrates.

-

Reagents: 1M HCl or 50% Acetic Acid, THF.

-

Procedure: Dissolve substrate in THF. Add acid solution.[1][2] Stir at RT.

-

Note: Monitor by TLC. If the alkyne is terminal, avoid high temperatures with strong mineral acids to prevent hydration of the alkyne (Markovnikov addition of water).

Method C: Lewis Acid Cleavage (Non-Aqueous)

-

Reagents: I2 (Iodine) in Acetone or

on Silica. -

Context: Useful when the substrate is insoluble in aqueous media.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 1999.[1] (The definitive guide on stability profiles of 1,3-dioxolanes).

-

Organic Chemistry Portal.Protection of Carbonyl Compounds: 1,3-Dioxanes, 1,3-Dioxolanes. (Comprehensive database of stability conditions and reagents).

-

BenchChem.The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists.

-

Thieme Connect.Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (Detailed synthesis and stability in organometallic chemistry).

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Ethynyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-ethynyl-1,3-dioxolane. As a molecule incorporating both a saturated heterocyclic ring and a terminal alkyne, its spectral features offer a valuable case study for understanding the interplay of electronic and steric effects on chemical shifts and coupling constants. This document is designed to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and materials science, providing both predicted spectral data and the underlying theoretical principles for their interpretation.

Introduction: The Structural Significance of 2-Ethynyl-1,3-dioxolane

2-Ethynyl-1,3-dioxolane is a versatile building block in organic synthesis. The dioxolane moiety serves as a protecting group for aldehydes and ketones, while the terminal alkyne provides a reactive handle for a variety of transformations, including click chemistry, Sonogashira coupling, and polymerization reactions. A thorough understanding of its NMR spectral characteristics is paramount for reaction monitoring, purity assessment, and structural confirmation of its derivatives. This guide will delve into the intricacies of both ¹H and ¹³C NMR spectra, elucidating the rationale behind the expected chemical shifts and coupling patterns.

¹H NMR Spectral Analysis: A Detailed Examination

The proton NMR spectrum of 2-ethynyl-1,3-dioxolane is predicted to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The interpretation of these signals provides a wealth of information about the molecular structure.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (methine) | 5.2 - 5.5 | Doublet of Triplets (dt) or Triplet (t) | J(H-2, H-4/5) ≈ 4-6 Hz, J(H-2, H-6) ≈ 2-3 Hz (long-range) |

| H-4, H-5 (methylene) | 3.9 - 4.2 | Multiplet (m) | J(geminal) ≈ 8-10 Hz, J(vicinal, H-2) ≈ 4-6 Hz |

| H-6 (acetylenic) | 2.5 - 2.8 | Singlet (s) or Triplet (t) | J(H-6, H-2) ≈ 2-3 Hz (long-range) |

Causality Behind ¹H NMR Spectral Features

-

H-2 (Methine Proton): This proton, attached to the acetal carbon, is the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the two adjacent oxygen atoms. Its signal is expected to appear in the range of 5.2-5.5 ppm. The multiplicity of this signal will be a doublet of triplets (or a more complex multiplet) due to coupling with the four methylene protons (H-4/5) of the dioxolane ring and a potential long-range coupling to the acetylenic proton (H-6). The vicinal coupling to the methylene protons is anticipated to be in the range of 4-6 Hz, which is typical for protons on a five-membered ring with some conformational flexibility.

-

H-4, H-5 (Methylene Protons): The four protons on the dioxolane ring are chemically equivalent due to rapid conformational averaging at room temperature, but they are magnetically non-equivalent. This will likely result in a complex multiplet in the region of 3.9-4.2 ppm. These protons are deshielded by the adjacent oxygen atoms. The complexity of the multiplet arises from both geminal coupling between the protons on the same carbon and vicinal coupling to the H-2 proton.

-

H-6 (Acetylenic Proton): The terminal acetylenic proton is expected to resonate in the region of 2.5-2.8 ppm[1]. This chemical shift is influenced by the magnetic anisotropy of the triple bond, which creates a shielding cone along the axis of the alkyne. A key feature to look for is the potential for long-range coupling to the H-2 proton, which would manifest as a small splitting of the acetylenic proton signal into a triplet, with a coupling constant typically around 2-3 Hz[1].

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 2-ethynyl-1,3-dioxolane is predicted to show four distinct signals, corresponding to the four unique carbon environments.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (acetal) | 95 - 105 |

| C-4, C-5 (methylene) | 65 - 70 |

| C-6 (alkynyl, quaternary) | 80 - 85 |

| C-7 (alkynyl, terminal) | 75 - 80 |

Rationale for ¹³C NMR Chemical Shifts

-

C-2 (Acetal Carbon): This carbon is significantly deshielded due to being bonded to two electronegative oxygen atoms. Its resonance is expected in the 95-105 ppm range, a characteristic chemical shift for acetal carbons[2].

-

C-4, C-5 (Methylene Carbons): These equivalent carbons of the dioxolane ring are also deshielded by the adjacent oxygen atoms, with their signal predicted to appear between 65 and 70 ppm.

-

C-6 and C-7 (Alkynyl Carbons): The sp-hybridized carbons of the alkyne group typically resonate in the 70-90 ppm region[2]. The quaternary carbon (C-6) is generally found slightly downfield compared to the terminal, protonated carbon (C-7)[1]. The specific chemical shifts will be influenced by the electronic effects of the attached dioxolane ring.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a field-proven, step-by-step methodology for the NMR analysis of 2-ethynyl-1,3-dioxolane.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

-

Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the analyte in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A homogenous solution is critical for obtaining sharp NMR signals.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

Data Acquisition

-

Spectrometer Setup: The sample is placed in a spinner turbine and inserted into the NMR spectrometer.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a moderately concentrated sample.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

-

Spectral Width: A spectral width of approximately 12 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

-

Data Processing

-

Fourier Transformation: The raw time-domain data (Free Induction Decay or FID) is converted into the frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and its NMR correlation, the following diagrams are provided.

Caption: Molecular structure of 2-ethynyl-1,3-dioxolane with atom numbering.

Caption: Key ¹H-¹³C and ¹H-¹H NMR correlations for 2-ethynyl-1,3-dioxolane.

Conclusion

The NMR spectra of 2-ethynyl-1,3-dioxolane provide a clear and unambiguous fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in both the ¹H and ¹³C NMR spectra, researchers can confidently identify this compound and monitor its transformations in chemical reactions. The principles and predictive data presented in this guide serve as a robust foundation for the structural analysis of this important synthetic intermediate and its derivatives. The combination of empirical data from related structures and a strong theoretical understanding of NMR principles allows for a high degree of confidence in the spectral interpretation.

References

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]

-

Alkynes | OpenOChem Learn. OpenOChem Learn. Available at: [Link]

-

Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Available at: [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of California, Irvine. Available at: [Link]

-

NMR Spectroscopy: Data Acquisition. Wiley-VCH. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-Ethynyl-1,3-dioxolane from acrolein

An In-Depth Guide to the Synthesis of 2-Ethynyl-1,3-dioxolane from Acrolein

Introduction

2-Ethynyl-1,3-dioxolane is a valuable synthetic intermediate, serving as a stable, protected form of the highly reactive and volatile propynal (HC≡C-CHO). Its structure incorporates the versatile terminal alkyne functionality, a cornerstone for carbon-carbon bond formation via reactions such as Sonogashira, Suzuki, and Glaser couplings, as well as click chemistry. The 1,3-dioxolane moiety provides robust protection for the aldehyde group under a wide range of conditions, particularly in the presence of nucleophiles and bases, yet it can be readily removed under acidic conditions.[1]

This guide provides a comprehensive overview of two reliable synthetic pathways starting from acrolein, an inexpensive but challenging commodity chemical. Acrolein (CH₂=CH-CHO) is a highly toxic, lachrymatory, and reactive α,β-unsaturated aldehyde.[2][3] Its dual reactivity—the aldehyde carbonyl and the electrophilic β-carbon—necessitates a carefully planned synthetic strategy, beginning with the selective protection of the more reactive aldehyde group.

Overall Synthetic Strategy

The conversion of acrolein to 2-ethynyl-1,3-dioxolane is a multi-step process. The critical first step involves the chemoselective protection of the aldehyde functionality to prevent its participation in subsequent reactions. This yields the key intermediate, 2-vinyl-1,3-dioxolane. From this intermediate, two primary strategies can be employed to construct the target alkyne.

-

Route A: Bromination-Dehydrobromination. A classic and robust method involving the addition of bromine across the vinyl group's double bond, followed by a double elimination reaction using a strong base.

-

Route B: Oxidative Cleavage and Homologation. A more modern approach that involves cleaving the vinyl group to an aldehyde and then using a one-carbon homologation reaction, such as the Bestmann-Ohira reaction, to form the terminal alkyne.

Caption: Workflow for the Bromination-Dehydrobromination pathway.

Protocol 2A.1: Synthesis of 2-(1,2-Dibromoethyl)-1,3-dioxolane

Principle: This step involves the electrophilic addition of molecular bromine across the double bond of 2-vinyl-1,3-dioxolane. The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions.

Procedure:

-

Preparation: Dissolve 2-vinyl-1,3-dioxolane (1.0 eq) in a suitable solvent like dichloromethane (DCM) or carbon tetrachloride in a flask protected from light. Cool the solution to 0°C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature below 10°C.

-

Completion: Once the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until the color of bromine no longer persists.

-

Workup: Quench the reaction by washing with a saturated solution of sodium thiosulfate to remove any excess bromine, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude dibromide is often used in the next step without further purification.

Protocol 2A.2: Synthesis of 2-Ethynyl-1,3-dioxolane

Principle: The dibromide intermediate is subjected to double E2 elimination using a strong, non-nucleophilic base. Potassium tert-butoxide (KOtBu) is a common choice, as it is a strong base but sterically hindered, favoring elimination over substitution. Two equivalents of base are required to remove two equivalents of HBr.

Procedure:

-

Setup: In a flame-dried flask under an inert atmosphere (nitrogen or argon), add a solution of the crude 2-(1,2-dibromoethyl)-1,3-dioxolane in anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0°C and add potassium tert-butoxide (2.2 to 2.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Quench: Carefully quench the reaction by pouring it into cold water or a saturated ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product by distillation or column chromatography.

Part 2, Method B: Oxidative Cleavage and Homologation Route

This modern route leverages the precision of ozonolysis and the efficiency of ylide-based homologation reactions. The Bestmann-Ohira modification of the Seyferth-Gilbert homologation is particularly effective for converting aldehydes to terminal alkynes under mild conditions. [4][5]

Caption: Workflow for the Oxidative Cleavage and Homologation pathway.

Protocol 2B.1: Synthesis of 2-Formyl-1,3-dioxolane via Ozonolysis

Principle: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. Ozone (O₃) adds to the vinyl group to form an unstable molozonide, which rearranges to an ozonide. A subsequent reductive workup (e.g., with dimethyl sulfide, DMS) cleaves the ozonide to yield the desired aldehyde without over-oxidation.

Procedure:

-

Setup: Dissolve 2-vinyl-1,3-dioxolane in a solvent mixture like DCM/methanol and cool to -78°C (dry ice/acetone bath).

-

Ozonolysis: Bubble ozone gas through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by using a triphenylphosphine indicator.

-

Purge and Quench: Once the reaction is complete, bubble nitrogen or oxygen through the solution to remove excess ozone. Add the reducing agent, typically dimethyl sulfide (DMS, 2-3 eq), and allow the solution to warm slowly to room temperature.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The crude 2-formyl-1,3-dioxolane can be purified by distillation or used directly in the next step.

Protocol 2B.2: Synthesis of 2-Ethynyl-1,3-dioxolane via Bestmann-Ohira Reaction

Principle: This reaction converts an aldehyde into a terminal alkyne in a single step. The Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) reacts with a base (like K₂CO₃) in methanol to generate a diazomethylphosphonate anion in situ. This anion then reacts with the aldehyde (2-formyl-1,3-dioxolane) to form the alkyne, releasing nitrogen gas and dimethyl phosphate. The mild conditions make it compatible with many functional groups. [5] Procedure:

-

Setup: To a solution of 2-formyl-1,3-dioxolane (1.0 eq) in anhydrous methanol under an inert atmosphere, add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Reagent Addition: Add the Bestmann-Ohira reagent (1.2-1.5 eq) dropwise at room temperature. Vigorous gas (N₂) evolution is typically observed.

-

Reaction: Stir the mixture at room temperature until the starting aldehyde is fully consumed (monitor by TLC or GC-MS).

-

Workup: Dilute the reaction mixture with water and extract with diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel or distillation to yield 2-ethynyl-1,3-dioxolane.

Safety and Handling

-

Acrolein: Extremely toxic, flammable, and a potent lachrymator. Must be handled only in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Should be freshly distilled before use to remove inhibitors and polymers. [2]* Bromine: Highly corrosive, toxic upon inhalation, and causes severe burns. Handle in a fume hood with heavy-duty gloves. Have a sodium thiosulfate solution ready for quenching spills.

-

Ozone: Toxic and can be explosive in concentrated form. Ozonolysis should be performed behind a blast shield.

-

Strong Bases: Potassium tert-butoxide and other strong bases are corrosive and react violently with water. Handle under an inert atmosphere.

-

Solvents: Use anhydrous solvents where specified, as water can interfere with the reactions, especially those involving strong bases.

References

- DE4435009A1, Process for the preparation of 2-vinyl-1,3-dioxolane, Google P

-

Acrolein diethyl acetal, Organic Syntheses Procedure. [Link]

-

1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide, MDPI. [Link]

-

Synthesis of 1,3-dioxolanes, Organic Chemistry Portal. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes, Organic Chemistry Portal. [Link]

-

Corey–Fuchs reaction enabled synthesis of natural products: a review, RSC Publishing. [Link]

- US4003918A, Production of 2-vinyl-1,3-dioxane compounds, Google P

-

Synthesis and Properties of (1,3-Dioxolan-2-yl)furans, ResearchGate. [Link]

- RU2036919C1, Method of 1,3-dioxolane synthesis, Google P

-

Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, PrepChem.com. [Link]

-

Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5, ResearchGate. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds, PMC. [Link]

-

Seyferth-Gilbert Homologation Bestmann-Ohira Reagent, Organic Chemistry Portal. [Link]

- US5079266A, Method of generating acrolein, Google P

-

Seyferth–Gilbert homologation, Wikipedia. [Link]

-

Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl), Growing Science. [Link]

-

Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines, ResearchGate. [Link]

-

Protection of HepG2 cells against acrolein toxicity by 2-cyano-3,12-dioxooleana-1,9-dien-28-imidazolide via glutathione-mediated mechanism, PubMed. [Link]

-

Corey-Fuchs Reaction, Organic Chemistry Portal. [Link]

-

Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, ResearchGate. [Link]

-

Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy, PMC. [Link]

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]

- 3. Protection of HepG2 cells against acrolein toxicity by 2-cyano-3,12-dioxooleana-1,9-dien-28-imidazolide via glutathione-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 5. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

Application Note: Protocol for the Protection of Propargyl Aldehyde with Ethylene Glycol

Abstract & Strategic Overview

This protocol details the synthetic methodology for protecting propargyl aldehyde (propiolaldehyde) as its ethylene acetal, 2-ethynyl-1,3-dioxolane . The terminal alkyne moiety is a versatile handle in organic synthesis (e.g., Sonogashira coupling, Click chemistry), but the aldehyde functionality is highly reactive, prone to polymerization, and incompatible with many nucleophiles.

Protecting the aldehyde as a cyclic acetal confers two critical advantages:

-

Stability: It masks the electrophilic carbonyl, preventing self-condensation or nucleophilic attack during subsequent transformations.

-

Volatility Management: The acetal is generally more stable and less lachrymatory than the parent aldehyde, easing handling requirements.

Scope: This guide covers the thermodynamic principles, safety protocols for handling lachrymatory aldehydes, and a scalable Dean-Stark procedure.

Safety Directives (Critical)

| Hazard Class | Specific Risk | Mitigation Strategy |

| Lachrymator | Propargyl aldehyde is a severe eye and respiratory irritant.[1] | Zero-Exposure Protocol: Handle only in a high-efficiency fume hood. Double-glove (Nitrile/Laminate). Keep sash low. |

| Flammability | Toluene and propargyl aldehyde are highly flammable.[1] | Use spark-proof heating mantles. Ground all glassware. |

| Instability | Propargyl aldehyde can polymerize explosively. | Store cold ( |

Reaction Mechanism & Thermodynamics

The formation of 2-ethynyl-1,3-dioxolane is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. Success relies strictly on Le Chatelier’s Principle : shifting the equilibrium to the right by the physical removal of water.

Mechanistic Pathway

-

Activation: Protonation of the aldehyde carbonyl oxygen by p-Toluenesulfonic acid (pTSA).

-

Attack 1: Nucleophilic attack by one hydroxyl group of ethylene glycol to form the hemiacetal.

-

Elimination: Proton transfer and loss of water to generate the oxocarbenium ion.

-

Attack 2 (Cyclization): Intramolecular attack by the second hydroxyl group closes the ring.

-

Deprotonation: Regeneration of the acid catalyst.

Visualization: Reaction Mechanism

Figure 1: Acid-catalyzed acetalization pathway. Note the reversibility (dashed line), necessitating water removal.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| Propargyl Aldehyde | Substrate | 1.0 | Commercial solution (e.g., in Toluene) or pure (distilled). |

| Ethylene Glycol | Reagent | 1.2 - 1.5 | Excess drives equilibrium. |

| p-Toluenesulfonic Acid (pTSA) | Catalyst | 0.05 | Monohydrate form is acceptable if using Dean-Stark. |

| Toluene | Solvent | N/A | Forms azeotrope with water (bp 85°C). |

| NaHCO₃ (sat. aq.) | Quench | N/A | Neutralizes acid to stop reverse reaction. |

Detailed Methodology (Dean-Stark Azeotropic Distillation)

This method is preferred for scales >50 mmol due to its robustness in driving the reaction to completion.

Step 1: Assembly

-

Equip a round-bottom flask (RBF) with a magnetic stir bar.

-

Attach a Dean-Stark trap topped with a reflux condenser.[3]

-

Fill the Dean-Stark trap arm with clean toluene.

-

Connect the condenser to a nitrogen/argon line (positive pressure).

Step 2: Charging

-

Add Toluene (approx. 5 mL per mmol of aldehyde) to the RBF.

-

Add Ethylene Glycol (1.2 equiv) and pTSA (0.05 equiv).

-

Crucial: Add Propargyl Aldehyde (1.0 equiv) last. If the aldehyde is pure/volatile, add it via syringe through a septum after the solvent to minimize evaporation.

Step 3: Reflux

-

Heat the mixture to vigorous reflux (oil bath ~130-140°C).

-

Monitor: Watch for water droplets collecting in the bottom of the Dean-Stark trap.

-

Duration: Reflux until water evolution ceases (typically 3–6 hours).

-

Checkpoint: The reaction mixture should remain clear or turn slightly yellow. Darkening indicates polymerization/decomposition.

Step 4: Workup

-

Cool the reaction to room temperature.

-

Quench: Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ (50 mL). Shake vigorously to neutralize the catalyst.

-

Separation: Collect the organic (top) layer. Extract the aqueous layer once with Ethyl Acetate or Toluene.

-

Drying: Combine organic layers, wash with Brine, and dry over anhydrous MgSO₄. Filter.

Step 5: Purification

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator). Caution: The product is volatile.[1] Do not use high vacuum or excessive heat.

-

Distillation: Purify the residue via fractional distillation under mild vacuum (or atmospheric pressure if stable).

-

Target: 2-ethynyl-1,3-dioxolane typically boils approx. 110–115°C (atmospheric). Collect the fraction with the correct refractive index/NMR signature.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis.

Characterization & Troubleshooting

Expected Analytical Data

-

¹H NMR (CDCl₃):

- ~5.6 ppm (d, 1H, acetal CH).

- ~4.0 ppm (m, 4H, -OCH₂CH₂O-).

- ~2.5 ppm (d, 1H, alkyne CH).

-

Note: The alkyne proton doublet is characteristic, coupling with the acetal proton.

-

IR Spectroscopy:

-

Absence of C=O stretch (~1700 cm⁻¹).

-

Presence of C-O stretches (1000–1200 cm⁻¹).

-

Sharp alkyne C-H stretch (~3300 cm⁻¹).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete water removal. | Ensure vigorous reflux; insulate the Dean-Stark arm with foil.[3] |

| Black Tar | Polymerization of aldehyde. | Reduce acid loading; ensure inert atmosphere; add radical inhibitor (BHT) trace. |

| Product Loss | Product evaporated during rotovap. | The product is volatile.[1] Use >200 mbar on rotovap and monitor bath temp (<40°C). |

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard text for acetal protection conditions).

-

Sheehan, J. C.; Bloom, B. M. "The Synthesis of 2-Ethynyl-1,3-dioxolane." J. Am. Chem. Soc.1952 , 74, 3825. (Foundational synthesis of this specific molecule).

-

Stoltz Group (Caltech). "A Small-scale Procedure for Acid-catalyzed Ketal Formation." Application Note. (Excellent resource for molecular sieve variations).

-

Sigma-Aldrich. "Propargyl Aldehyde Safety Data Sheet." (Crucial for toxicity data).

Sources

Application Note: Mastering the Sonogashira Coupling with 2-Ethynyl-1,3-dioxolane for Advanced Synthesis

Abstract & Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized vinyl or aryl halides and sp-hybridized terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[3][4]

This guide provides an in-depth examination of the Sonogashira coupling utilizing 2-Ethynyl-1,3-dioxolane . This specific alkyne is a highly valuable building block as it serves as a stable, protected synthetic equivalent of propynal (the simplest α,β-unsaturated aldehyde). The 1,3-dioxolane moiety acts as an acetal protecting group, which is robust under the basic conditions of the coupling reaction but can be readily hydrolyzed post-coupling under mild acidic conditions to unmask a reactive aldehyde.[5] This two-stage strategy allows for the introduction of a formyl-ethynyl group into complex molecules, opening avenues for further synthetic elaboration.

This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer expert insights into parameter optimization and troubleshooting.

The Mechanistic Heart of the Reaction: A Dual Catalytic Cycle

The efficiency and mild conditions of the Sonogashira coupling are attributed to the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The Palladium Cycle: The Cross-Coupling Engine

The primary C-C bond formation occurs on the palladium center.

-

Reductive Activation: The reaction typically starts with a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) which is reduced in situ by an amine or phosphine ligand to the active Pd(0) species.[1][6]

-

Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II)-aryl intermediate.

-

Transmetalation: This is the crucial step where the two cycles intersect. The copper(I) acetylide, generated in the copper cycle, transfers the alkyne moiety to the Pd(II)-aryl complex. This is often the rate-determining step.[4]

-

Reductive Elimination: The resulting Pd(II) intermediate, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to release the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]

The Copper Cycle: Activating the Alkyne

The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1]

-

π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.

-

Deprotonation: In the presence of an amine base, this coordination increases the acidity of the terminal proton, facilitating its removal to form a highly nucleophilic copper(I) acetylide intermediate.[4][7] This species is then ready for the transmetalation step with the palladium center.

The necessity of an inert atmosphere (e.g., Argon or Nitrogen) cannot be overstated. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that forms diynes and consumes the starting material.[3] It can also degrade the sensitive Pd(0) catalyst.[1]

Experimental Design: A Self-Validating Protocol

This section outlines a robust, general protocol for the coupling of an aryl iodide with 2-ethynyl-1,3-dioxolane. The causality behind each reagent choice and step is explained to empower the researcher.

Materials & Reagents

| Reagent/Material | Purpose & Rationale | Typical Grade/Purity |

| Aryl Halide (e.g., Iodobenzene) | Electrophilic partner. Iodides are most reactive, followed by bromides.[1] | >98% |

| 2-Ethynyl-1,3-dioxolane | Nucleophilic partner (alkyne source). The dioxolane protects the aldehyde. | >97% |

| PdCl₂(PPh₃)₂ | Palladium precatalyst. Air-stable, reliable, and commercially available.[4] | Catalyst Grade |

| Copper(I) Iodide (CuI) | Co-catalyst. Activates the alkyne for efficient transmetalation.[1][3] | >98%, freshly opened or stored under inert gas. |

| Triphenylphosphine (PPh₃) | Ligand. Stabilizes the Pd(0) center and prevents catalyst decomposition. | >99% |

| Triethylamine (TEA) | Base and Solvent. Neutralizes the HX byproduct; can act as the primary solvent.[1] | Anhydrous, >99.5% |

| Tetrahydrofuran (THF) | Co-solvent. Improves solubility of aryl halides and catalysts. | Anhydrous, >99.9% |

| Argon / Nitrogen | Inert Gas. Prevents oxidative side reactions and catalyst degradation.[1] | High Purity (99.998%) |

Step-by-Step Experimental Protocol

This protocol is based on a 1.0 mmol scale of the aryl halide. All glassware should be oven- or flame-dried and cooled under a stream of inert gas.

-

Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Scientist's Note: The additional PPh₃ ligand helps to ensure a reducing environment for the Pd(II) precatalyst and stabilizes the resulting Pd(0) species.[6]

-

-

Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.

-

Solvent Addition: Under a positive pressure of argon, add anhydrous THF (5 mL) and anhydrous triethylamine (2 mL) via syringe. Stir the mixture until all solids are dissolved, resulting in a pale yellow, slightly hazy solution.

-

Scientist's Note: The choice of solvent can be critical. While TEA can be used alone, a co-solvent like THF or DMF often improves the solubility of all components, leading to more reliable reaction kinetics.[8]

-

-

Alkyne Addition: Add 2-ethynyl-1,3-dioxolane (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Scientist's Note: A slight excess of the alkyne is used to drive the reaction to completion and compensate for any potential homocoupling, though rigorous deoxygenation should minimize this.

-

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. A typical reaction time is 2-12 hours. The formation of triethylammonium iodide salt is often observed as a white precipitate.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl (2 x 15 mL) and then with brine (1 x 15 mL).

-

Scientist's Note: The ammonium chloride wash helps to remove residual copper salts and the amine base.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

Data, Optimization, and Troubleshooting

The success of the Sonogashira coupling is highly dependent on the reactivity of the aryl halide. The following table provides a guideline for adjusting conditions.

Table 1: Condition Optimization Based on Aryl Halide

| Aryl Halide (Ar-X) | Relative Reactivity | Catalyst Loading (mol%) | Temperature | Expected Yield Range | Key Consideration |

| Ar-I | Highest | Pd: 1-2%, Cu: 2-4% | Room Temp. | 85-98% | This is the ideal substrate for mild conditions. |

| Ar-Br | Medium | Pd: 2-3%, Cu: 4-6% | 40-60 °C | 70-90% | Gentle heating is often required to promote oxidative addition. |